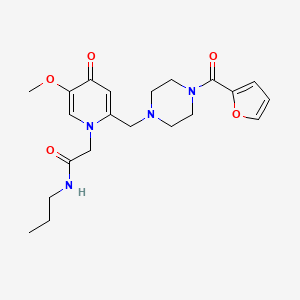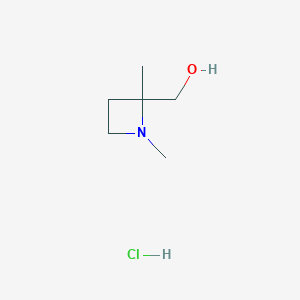
ethyl 5-(2-hydroxy-3-((3-hydroxypropyl)amino)propoxy)-2-methyl-1-(p-tolyl)-1H-indole-3-carboxylate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 5-(2-hydroxy-3-((3-hydroxypropyl)amino)propoxy)-2-methyl-1-(p-tolyl)-1H-indole-3-carboxylate hydrochloride is a useful research compound. Its molecular formula is C25H33ClN2O5 and its molecular weight is 477. The purity is usually 95%.
BenchChem offers high-quality ethyl 5-(2-hydroxy-3-((3-hydroxypropyl)amino)propoxy)-2-methyl-1-(p-tolyl)-1H-indole-3-carboxylate hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 5-(2-hydroxy-3-((3-hydroxypropyl)amino)propoxy)-2-methyl-1-(p-tolyl)-1H-indole-3-carboxylate hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Inhibition of 5-Lipoxygenase
Research on derivatives of 5-hydroxyindole-3-carboxylates has shown significant potential in inhibiting 5-lipoxygenase (5-LO), an enzyme critical in the biosynthesis of leukotrienes involved in inflammatory and allergic disorders. Notably, compounds like ethyl 2-(3-chlorobenzyl)-5-hydroxy-1H-benzo[g]indole-3-carboxylate have demonstrated potent inhibition of 5-LO activity in human neutrophils and recombinant human 5-LO, suggesting their utility as anti-inflammatory therapeutics (E. Karg et al., 2009). Further studies on ethyl 5-hydroxyindole-3-carboxylate derivatives have reinforced these findings, emphasizing the role of substituent positioning in enhancing anti-inflammatory efficacy (A. Peduto et al., 2014).
Anticancer Agents
Compounds with a hydroxypyridine structure have been explored for their anticancer properties. For instance, derivatives such as ethyl (5-amino-2H-pyrido[4,3-b][1,4]oxazin-7-yl)carbamates have been evaluated for their effects on the proliferation and survival of cancer cells, highlighting the potential of such compounds in developing new anticancer agents (C. Temple et al., 1983).
Biodegradable Polymers
The development of biodegradable polymers for nanomedicine applications has also been a significant area of research. Studies have focused on polycarbonates based on bis-MPA derivatives as degradable alternatives to non-degradable polymers like poly(ethylene glycol) (PEG) and poly(N-(2-hydroxypropyl)methacrylamide) (PHPMA), indicating the versatility of hydroxyl-propyl-amino substituted compounds in creating functional, biocompatible, and environmentally friendly materials (Sangho Cho et al., 2015).
Polymorphism in Pharmaceutical Compounds
The study of polymorphism in investigational pharmaceutical compounds is crucial for understanding their physical and chemical properties. Research on polymorphic forms of related compounds has used spectroscopic and diffractometric techniques to characterize their structure, offering insights into the challenges and methodologies for analyzing the polymorphism of complex organic compounds (F. Vogt et al., 2013).
properties
IUPAC Name |
ethyl 5-[2-hydroxy-3-(3-hydroxypropylamino)propoxy]-2-methyl-1-(4-methylphenyl)indole-3-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N2O5.ClH/c1-4-31-25(30)24-18(3)27(19-8-6-17(2)7-9-19)23-11-10-21(14-22(23)24)32-16-20(29)15-26-12-5-13-28;/h6-11,14,20,26,28-29H,4-5,12-13,15-16H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWMHATAKQRDZTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OCC(CNCCCO)O)C3=CC=C(C=C3)C)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3,4-dimethoxyphenyl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]acetamide](/img/structure/B2464477.png)
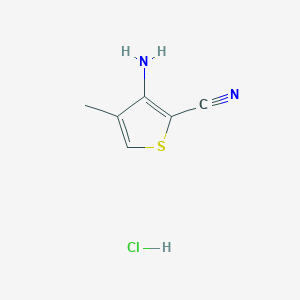
![N-(4-butylphenyl)-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2464482.png)
![1-{1-[3-(3-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}propan-1-ol](/img/structure/B2464484.png)
![2-[1-benzyl-5-(trifluoromethyl)benzimidazol-2-yl]sulfanyl-N-(2-cyano-3-methylbutan-2-yl)acetamide](/img/structure/B2464486.png)
![1-methyl-2-((2-(m-tolyloxy)ethyl)thio)-1H-benzo[d]imidazole](/img/structure/B2464487.png)

sulfamoyl}thiophene-2-carboxylate](/img/structure/B2464492.png)
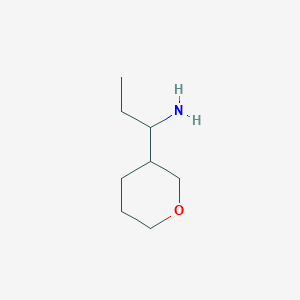
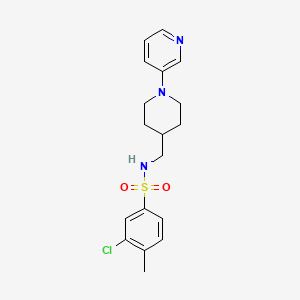
![11-([1,3]Thiazolo[4,5-c]pyridin-2-yl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B2464495.png)

